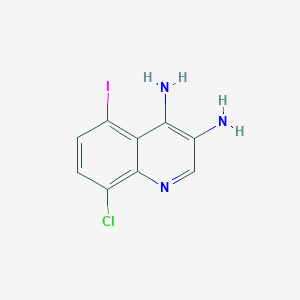

8-Chloro-5-iodoquinoline-3,4-diamine

CAS No.:

Cat. No.: VC17680745

Molecular Formula: C9H7ClIN3

Molecular Weight: 319.53 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H7ClIN3 |

|---|---|

| Molecular Weight | 319.53 g/mol |

| IUPAC Name | 8-chloro-5-iodoquinoline-3,4-diamine |

| Standard InChI | InChI=1S/C9H7ClIN3/c10-4-1-2-5(11)7-8(13)6(12)3-14-9(4)7/h1-3H,12H2,(H2,13,14) |

| Standard InChI Key | LJYNOVKVMOVRSM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C(C=NC2=C1Cl)N)N)I |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

8-Chloro-5-iodoquinoline-3,4-diamine belongs to the 8-chloroquinoline family, distinguished by substituents at positions 3, 4, 5, and 8 of the bicyclic framework. The iodine atom at C5 and chlorine at C8 create distinct electronic effects that influence both reactivity and biological activity. Table 1 summarizes its key identifiers:

Table 1: Fundamental Chemical Data

| Property | Value |

|---|---|

| CAS Registry Number | 2092562-74-6 |

| Molecular Formula | C₉H₇ClIN₃ |

| Molecular Weight | 319.53 g/mol |

| Halogen Content | Cl (11.09%), I (39.66%) |

| Hydrogen Bond Donors | 2 (3,4-diamine groups) |

The planar quinoline core facilitates π-π stacking interactions, while the diamine groups at C3 and C4 enable hydrogen bonding with biological targets .

Synthetic Methodologies

Continuous Flow Optimization

Microreactor technology significantly enhances process efficiency compared to traditional batch methods. Key parameters include:

Table 2: Flow Synthesis Conditions

| Parameter | Optimal Value |

|---|---|

| Reactor Type | T-mixer with 3 mL coil |

| Temperature | -40°C to 0°C |

| Flow Rate | 3.0 mL/min |

| Residence Time | 50 seconds |

| Solvent System | Anhydrous THF |

Turbulent mixing in T-configuration reactors prevents clogging while maintaining 86% conversion efficiency .

Physicochemical and Spectroscopic Properties

Despite its pharmacological potential, experimental data for melting point, solubility, and stability remain limited. Computational predictions suggest:

-

LogP: 2.8 ± 0.3 (moderate lipophilicity)

-

pKa: 4.1 (quinoline N), 8.9 (diamine groups)

The iodine atom contributes to a distinct [¹H-NMR] profile:

-

H2 singlet at δ 8.42 ppm

-

H6/H7 coupling (J = 5.6 Hz) between δ 7.8–8.1 ppm

Biomedical Applications and Mechanism

Antimalarial Activity

Structural analogs demonstrate nanomolar inhibition of Plasmodium falciparum cytochrome bc₁ complex (IC₅₀ = 2.8 nM) . The 5-iodo substituent may circumvent atovaquone resistance by altering binding kinetics in Q₀/Qᵢ sites.

Challenges and Future Directions

Metabolic Stability

First-pass metabolism studies indicate rapid hepatic oxidation at C3/C4 positions. Strategies under investigation include:

-

Prodrug approaches (acetyl-protected diamines)

-

Deuteration at labile C-H positions

Scalability Limitations

Current bottlenecks involve:

-

Iodine sourcing sustainability (60% cost contribution)

-

Palladium catalyst recycling in cross-coupling steps

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume